L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine is a peptide compound composed of the amino acids L-alanine, glycine, L-isoleucine, and L-leucine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds using acids or enzymes.
Oxidation: Oxidizing agents can modify specific amino acid residues.
Reduction: Reducing agents can reduce disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or pepsin.
Oxidation: Hydrogen peroxide or performic acid can be used.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Major Products
Hydrolysis: Results in the individual amino acids.
Oxidation/Reduction: Modified peptides with altered functional groups.
Scientific Research Applications
L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and immune response.
Comparison with Similar Compounds
Similar Compounds
- L-Alanylglycyl-L-leucyl-L-alanine
- L-Alanylglycyl-L-isoleucyl-L-alanine
- L-Alanylglycyl-L-leucyl-L-isoleucyl-L-alanine
Uniqueness
L-Alanylglycyl-L-isoleucyl-L-leucyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for studying peptide interactions and developing peptide-based therapeutics.
Properties
CAS No. |
918528-86-6 |
---|---|
Molecular Formula |
C20H37N5O6 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H37N5O6/c1-7-11(4)16(25-15(26)9-22-17(27)12(5)21)19(29)24-14(8-10(2)3)18(28)23-13(6)20(30)31/h10-14,16H,7-9,21H2,1-6H3,(H,22,27)(H,23,28)(H,24,29)(H,25,26)(H,30,31)/t11-,12-,13-,14-,16-/m0/s1 |
InChI Key |
QUJKPFMFCGBHPM-YGJAXBLXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.